molecular formula C27H42O8 B582470 (3alpha)-Allopregnanolone 3-beta-D-Glucuronide CAS No. 31300-86-4

(3alpha)-Allopregnanolone 3-beta-D-Glucuronide

Cat. No. B582470
CAS RN: 31300-86-4
M. Wt: 494.625
InChI Key: MTPPQBWTGIHMPB-WONTYKMSSA-N
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Description

Glucuronides are compounds that result from the process of glucuronidation, where a glucuronic acid moiety is attached to a substrate molecule . This process is a major part of phase II metabolism in drug biotransformation . Glucuronides are often more water-soluble than their parent compounds, facilitating their excretion from the body .


Synthesis Analysis

The synthesis of glucuronides involves the action of uridine 5’-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the substrate molecule .


Molecular Structure Analysis

The molecular structure of glucuronides typically involves the parent molecule with a glucuronic acid moiety attached. The glucuronic acid is usually linked via an ether (C-O-C) or ester (C-O-C=O) bond .


Chemical Reactions Analysis

In the body, glucuronides can be hydrolyzed back to the parent compound by the action of beta-glucuronidase enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of glucuronides can vary widely depending on the parent compound. In general, glucuronides are more polar and water-soluble than their parent compounds .

Scientific Research Applications

Antidepressant-like Effects and Neurotrophic Adaptations

Research has illuminated the antidepressant-like effects of allopregnanolone, highlighting its role in inducing neurotrophic adaptations, particularly in preclinical studies. Allopregnanolone levels decrease in stress-induced models of depression, while its upregulation or direct administration reduces depressive-like behaviors. This phenomenon is closely associated with neurogenesis, especially in the hippocampus, suggesting a critical role for brain-derived neurotrophic factor (BDNF) in this process. The interaction between GABAergic mechanisms and neurotrophic mechanisms is yet to be fully explored (Almeida, Nin, & Barros, 2020).

Therapeutic Potential in Stress-related Diseases

Allopregnanolone exhibits pleiotropic actions that underlie its therapeutic benefits across various stress-related conditions, including post-traumatic stress disorder (PTSD), depression, and neurological disorders exacerbated by stress. Its ability to modulate GABAA receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling presents a multifaceted approach to recovery in these illnesses. However, the need for further clinical studies to explore allopregnanolone or its precursor's therapy is emphasized, considering the potential for cautions and limitations (Boero, Porcu, & Morrow, 2019).

Role in Neurogenesis

Allopregnanolone has been identified as a potential neurotrophic agent involved in the generation of new cells and the differentiation of neurons, particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's. This neurosteroid appears to augment the number of total cells and dopaminergic neurons, showcasing its significance in reinstalling neurobiological circuits and modifying the local environment for integrating new neurons into neuronal circuits (Wang, 2014).

Implications in Reproductive Psychiatry

Allopregnanolone's dysregulation across various reproductive transitions is associated with mood symptoms, indicating its critical role in reproductive psychiatry. Despite inconsistent evidence regarding its exact role and relationship to other systems, allopregnanolone dysregulation is a common finding during menarche, menstrual cycles, peripartum, and menopausal transitions. This highlights the hormone's potential in understanding and treating psychiatric symptoms related to reproductive changes (McEvoy & Osborne, 2019).

Safety and Hazards

The safety and hazards of a specific glucuronide would depend on the properties of the parent compound. It’s important to refer to the specific Safety Data Sheet (SDS) for detailed information .

Future Directions

Research into glucuronides and glucuronidation continues to be an important area in pharmacology and toxicology. Understanding the factors that influence this metabolic pathway can help predict drug interactions and individual variations in drug response .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPPQBWTGIHMPB-WONTYKMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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